4-(Chloromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMVMXBARQUECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462183 | |
| Record name | 4-chloromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65581-19-3 | |
| Record name | 4-chloromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization in Research
Classical and Conventional Synthetic Pathways
Traditional methods for synthesizing 4-(chloromethyl)aniline are well-documented and widely used in laboratory and industrial settings due to their reliability and scalability.
The most prevalent and direct strategy for synthesizing this compound and its derivatives is through chloromethylation. This electrophilic aromatic substitution reaction introduces a chloromethyl group (-CH₂Cl) onto the aniline (B41778) ring, typically at the para position relative to the amino group. The reaction generally proceeds by forming a hydroxymethyl intermediate from aniline and formaldehyde (B43269), which is then chlorinated. The final product is often isolated as a hydrochloride salt to improve its stability and ease of handling.
An alternative, though less common, conventional approach is the direct chlorination of 4-methylaniline. This method uses potent chlorinating agents to substitute a hydrogen atom on the methyl group with chlorine. While scalable, it is often associated with the formation of byproducts.
Table 1: Comparison of Classical Synthesis Methods for this compound Hydrochloride A comparative overview of two conventional synthetic routes.
| Method | Primary Reagents | Typical Conditions | Reported Yield | Reported Purity | Source |
|---|---|---|---|---|---|
| Chloromethylation of Aniline Derivative | Paraformaldehyde, Hydrochloric acid | 25–35°C, 4–6 h | 89.1% | 98.3% | |
| Direct Chlorination of 4-Methylaniline | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 80–100°C | ~75–82% | ~90–95% |
The success of classical chloromethylation hinges on the careful selection of reagents, catalysts, and reaction conditions to maximize yield and purity.
The reaction typically employs formaldehyde (HCHO) or its polymer form, paraformaldehyde, and hydrochloric acid (HCl). Lewis acids are common catalysts, with zinc chloride (ZnCl₂) being frequently used to activate the formaldehyde and stabilize reaction intermediates. In some protocols, Brønsted acids like phosphoric acid are used in conjunction with HCl. Temperature control is critical; conditions can range from 0–5°C to minimize side reactions to higher temperatures like 25–35°C or 60-80°C to drive the reaction. evitachem.com The choice of solvent can include aqueous systems, mixed aqueous-organic solvents, or organic solvents like toluene (B28343) and dichloromethane.
Table 2: Reagents and Conditions in Classical Chloromethylation A summary of typical components and parameters used in the chloromethylation of aniline.
| Component | Examples | Function | Source |
|---|---|---|---|
| Starting Material | Aniline, 2,4-Dibromoaniline | Aromatic core to be functionalized | |
| Reagents | Formaldehyde, Paraformaldehyde, Hydrochloric acid | Sources for the chloromethyl group | |
| Catalysts | Zinc chloride (ZnCl₂), Phosphoric acid | Activate electrophile, stabilize intermediates | |
| Solvents | Water, Dichloromethane, Toluene | Reaction medium | |
| Temperature | 0–5°C, 25–35°C | Control reaction rate and selectivity | evitachem.com |
Advanced and Green Chemistry Approaches to Synthesis
Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. Research into the synthesis of this compound and its derivatives reflects this trend, exploring electrochemical routes, advanced catalysis, and environmentally friendly protocols.
Electrochemical methods offer a promising green alternative for synthesizing aniline derivatives. One such approach involves the electrochemical reduction of corresponding nitrobenzenes to produce 2- and 4-haloanilines. google.com This process, which can be performed using a divided electrochemical cell with a graphite (B72142) cathode, is advantageous as it can be operated at high current densities, potentially lowering the capital cost for industrial production. google.com
Furthermore, electrochemical oxidation is being studied to create new derivatives from 4-chloroaniline (B138754). rsc.orgresearchgate.netnih.gov In these studies, the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture at a glassy carbon electrode leads to the formation of a reactive chloronium intermediate. rsc.orgnih.gov This intermediate can then react with other molecules present in the solution to produce more complex sulfonamide derivatives, demonstrating a novel pathway for functionalizing chloroanilines. rsc.orgresearchgate.net
While classical methods rely on catalysts like zinc chloride, advanced approaches seek to improve catalytic efficiency and reduce environmental impact. smolecule.com Traditional protocols can require high loadings of ZnCl₂, which presents challenges in terms of waste and cost. smolecule.com
Recent research in related fields has demonstrated greener chloromethylation procedures that operate under mild conditions without a Lewis acid catalyst. chemrxiv.org For instance, a novel method for the chloromethylation of lignin, a complex biopolymer, was developed using acetic acid as a solvent and avoiding Lewis acids entirely. chemrxiv.org This approach not only provides a more environmentally friendly route but also results in a high degree of chloromethylation. chemrxiv.org The development of such catalyst-free or greener catalyst systems is a key direction for the future of this compound production, aiming to minimize hazardous reagents and simplify purification processes.
A core principle of green chemistry is the reduction or elimination of hazardous solvents. Research is actively exploring the use of environmentally benign solvents for the synthesis of aniline derivatives. Water is an ideal green solvent, and some protocols are designed to be carried out in aqueous media, avoiding the need for chlorinated organic solvents. imist.ma
Acetic acid is also considered a greener solvent alternative to more hazardous options like dichloromethane. chemrxiv.org In the push towards sustainability, solvents such as acetone (B3395972) and methyltetrahydrofuran (Me-THF) have been proposed as safer alternatives in related syntheses. chemrxiv.org The ultimate goal in this area is the development of solvent-free reaction conditions, potentially using solid-state reactions on mineral supports like montmorillonite (B579905) clay, which would significantly reduce waste and environmental impact. imist.ma
Studies on Reaction Yield, Selectivity, and Purity in Preparative Research
The primary synthetic route to this compound is the Blanc chloromethylation reaction. This electrophilic aromatic substitution involves reacting aniline with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). wikipedia.org The reaction proceeds by the formation of an electrophilic chlorocarbenium ion (ClCH₂⁺) from formaldehyde and HCl, which then attacks the aniline ring. smolecule.com
However, aniline is a highly activated arene, which presents challenges in controlling the reaction. wikipedia.org The strong activating nature of the amino group can lead to further electrophilic attack by the newly formed benzyl (B1604629) alcohol or chloride, resulting in the formation of diarylmethane by-products and other polymeric materials in an uncontrolled manner. wikipedia.org This side reaction can significantly lower the yield and purity of the desired this compound.
The amino group is an ortho-, para-directing group, meaning substitution can occur at the positions adjacent (ortho) or opposite (para) to it. wikipedia.org Due to steric hindrance from the amino group, the para-position is generally favored. However, achieving high para-selectivity over the ortho-isomer is a key challenge in the synthesis. Research has shown that traditional chloromethylation methods often result in a mixture of isomers.
To address these challenges, modern research has focused on advanced catalytic systems. Studies on related aniline derivatives have demonstrated that the choice of catalyst and reaction conditions is crucial for both yield and selectivity. For instance, the chloromethylation of some aniline derivatives using specific catalysts has reported yields in the range of 70-80%. In a patented method for a related compound, 2,4-dibromoaniline, chloromethylation using paraformaldehyde and a hydrochloric acid/phosphoric acid catalyst system yielded 89.1% of the product with a purity of 98.3%.
Recent breakthroughs in catalysis have shown promise for highly selective reactions. The use of organocatalysts, for example, has been reported to enable para-selective chloromethylation of anilines with ortho/para ratios as high as ≤99:1, achieving yields of up to 82% for the desired para-substituted product while minimizing the formation of diarylmethane side products. smolecule.com
The following table summarizes findings from preparative research on chloromethylated anilines, providing insights into how different approaches affect the outcome.
Preparative Synthesis of Chloromethylated Anilines
| Method | Substrate | Key Reagents/Catalyst | Reported Yield | Reported Purity | Key Findings/Observations |
|---|---|---|---|---|---|
| Chloromethylation | 2,4-Dibromoaniline | Paraformaldehyde, HCl, H₃PO₄ | 89.1% | 98.3% | Demonstrates a high-yield protocol for a substituted aniline. |
| Organocatalysis | Anilines | (S)-BINAPO | 82% (para-product) | Not specified | Achieves very high para-selectivity (≤99:1 ortho/para ratio) and suppresses side reactions. smolecule.com |
| Direct Chlorination (Analogous) | 4-Methylaniline | Thionyl chloride (SOCl₂) | ~75–82% | Not specified | An alternative route, though less common due to potential byproduct formation. |
Research-Scale Purification and Isolation Techniques
Achieving high purity of this compound is critical for its use in subsequent synthetic steps, particularly in pharmaceutical applications. Following the initial synthesis, the crude product mixture contains unreacted starting materials, isomeric byproducts (e.g., 2-(chloromethyl)aniline), and polymeric residues. Research-scale purification focuses on efficient and scalable methods to isolate the target compound. The product is often isolated as its hydrochloride salt (this compound hydrochloride), which enhances its stability and handling properties.
Crystallization is a primary technique for purifying this compound hydrochloride on a research scale. The selection of an appropriate solvent system is crucial for effective purification. The ideal solvent will dissolve the compound and impurities at an elevated temperature but will have low solubility for the desired product at cooler temperatures, allowing it to crystallize out while impurities remain in the solution. mnstate.edu For this compound hydrochloride, mixed solvent systems are particularly effective. A mixture of ethanol (B145695) and water (e.g., in a 3:1 volume ratio) has been shown to yield crystals with over 99% purity upon cooling. Other solvents like methanol (B129727) are also used in the recrystallization of related aniline hydrochloride derivatives, sometimes achieving purities as high as 99.6%. google.com
Column chromatography is another powerful purification technique employed at the research scale, especially for removing impurities with similar polarities to the main product. nih.gov In this method, the crude mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase, or eluent, carries the components through the column at different rates based on their affinity for the stationary phase. For this compound derivatives, a common mobile phase is a mixture of non-polar and polar solvents, such as a hexane/ethyl acetate (B1210297) gradient. This technique is highly effective for isolating the desired para-isomer from ortho- and meta-isomers and other byproducts. While effective, column chromatography can be less scalable and more resource-intensive than crystallization for large-scale preparations. google.com
The choice between crystallization and column chromatography often depends on the specific impurity profile of the crude product and the required final purity. In many research scenarios, a combination of these techniques is used to achieve the highest quality material.
Research-Scale Purification Techniques for this compound
| Technique | Typical Solvents/Stationary Phase | Achieved Purity | Advantages | Considerations |
|---|---|---|---|---|
| Recrystallization | Ethanol/Water, Methanol | >99% | Scalable, cost-effective for bulk purification. | Dependent on finding a suitable solvent system; some product loss in the mother liquor. mnstate.edu |
| Column Chromatography | Silica Gel (Stationary Phase); Hexane/Ethyl Acetate (Mobile Phase) | >95% | High resolution for separating closely related isomers and impurities. | More solvent and time-intensive; may not be practical for very large quantities. google.com |
Reactivity Profiles and Mechanistic Investigations
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) is a key site of reactivity in 4-(chloromethyl)aniline, readily undergoing nucleophilic substitution reactions. smolecule.com This allows for the introduction of diverse functional groups into the molecule. The benzylic position of the chloromethyl group enhances its reactivity towards nucleophiles. smolecule.com
The kinetics of nucleophilic substitution reactions involving benzylic halides, such as this compound, can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions. The stability of the resulting benzylic carbocation intermediate can favor an S(_N)1 pathway.
Kinetic studies on the reaction of 1-chloromethylnaphthalene with various anilines have shown that these reactions follow second-order kinetics, consistent with an S(_N)2 mechanism. ias.ac.in The rate of these reactions is influenced by the nucleophilicity of the attacking amine and the polarity of the solvent. ias.ac.in Thermodynamic parameters, such as activation energies, have been determined for similar reactions, providing further insight into the reaction mechanism. smolecule.comrsc.org For instance, the activation energies for S(_N)2 reactions of similar compounds are in the range of 50 kJ/mol.
The table below illustrates the effect of substituents on the aniline (B41778) nucleophile on the reaction rate constant.
| Substituent on Aniline | Rate Constant (k) at 35°C | Reference |
| H | - | ias.ac.in |
| m-CH₃ | - | ias.ac.in |
| p-CH₃ | - | ias.ac.in |
| m-OCH₃ | - | ias.ac.in |
| p-OCH₃ | - | ias.ac.in |
| Note: Specific rate constant values for this compound were not available in the provided search results, but the trend for a similar substrate, 1-chloromethylnaphthalene, is presented. |
The chloride ion is a good leaving group, facilitating nucleophilic substitution at the benzylic carbon. libretexts.orglibretexts.org The stability of the leaving group is a crucial factor in the rate-determining step of both S(_N)1 and S(_N)2 reactions. libretexts.orglibretexts.org
The choice of solvent plays a critical role in the reaction mechanism and rate. Polar protic solvents, such as water and alcohols, can stabilize the carbocation intermediate in an S(_N)1 reaction through solvation. libretexts.orglibretexts.org Conversely, polar aprotic solvents, like DMSO or DMF, tend to favor S(_N)2 reactions. libretexts.org The rate of reaction for 1-chloromethylnaphthalene with aniline was found to decrease with decreasing dielectric constant of the solvent, with an exception for isopropanol, where steric effects may play a more significant role. ias.ac.in
Influence of Solvent on Reaction Pathway:
| Solvent Type | Favored Mechanism | Rationale |
|---|---|---|
| Polar Protic (e.g., H₂O, ROH) | S(_N)1 | Stabilizes the carbocation intermediate. libretexts.orglibretexts.org |
The stereochemical outcome of a nucleophilic substitution reaction depends on the operative mechanism. An S(_N)2 reaction proceeds with an inversion of stereochemistry at the chiral center due to the backside attack of the nucleophile. ucsd.eduiitk.ac.in In contrast, an S(_N)1 reaction, which proceeds through a planar carbocation intermediate, typically leads to a racemic mixture of products, as the nucleophile can attack from either face of the carbocation. ucsd.edumasterorganicchemistry.com For benzylic systems like this compound, the specific stereochemical outcome will be dictated by the prevailing reaction conditions that favor one pathway over the other.
Electrophilic Aromatic Substitution Reactions of the Aniline Ring
The aniline ring in this compound is susceptible to electrophilic aromatic substitution (S(_E)Ar) reactions. smolecule.comsmolecule.com The substituents on the ring direct the position of the incoming electrophile.
In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. masterorganicchemistry.comunizin.org The amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance (+M effect). wikipedia.orgbyjus.com The chloromethyl group (-CH₂Cl) is generally considered a weakly deactivating group due to the inductive effect (-I) of the chlorine atom.
Given that the amino group is a much stronger activating group than the deactivating effect of the chloromethyl group, electrophilic substitution on this compound is expected to be directed to the positions ortho to the amino group (positions 3 and 5). However, the amino group can be protonated in acidic conditions, forming an anilinium ion (-NH₃⁺), which is a meta-directing deactivating group. byjus.com Therefore, the regioselectivity of electrophilic substitution on this compound is highly dependent on the reaction conditions, particularly the pH.
Directing Effects of Substituents in this compound:
| Substituent | Electronic Effect | Directing Influence |
|---|---|---|
| -NH₂ | Activating (+M > -I) | Ortho, Para |
| -CH₂Cl | Deactivating (-I) | Ortho, Para (weakly) |
Catalysis plays a crucial role in many electrophilic aromatic substitution reactions. nih.gov For instance, Friedel-Crafts reactions, a common method for C-H functionalization, often require a Lewis acid catalyst. nih.gov However, anilines can be problematic substrates for Friedel-Crafts reactions as the amino group can coordinate with the Lewis acid catalyst, deactivating it. byjus.com
Modern catalytic methods are being developed to achieve selective C-H functionalization of anilines. nih.gov Palladium-based catalysts, for example, have been used for the para-selective olefination of aniline derivatives. nih.gov These advanced catalytic systems can offer greater control over regioselectivity and functional group tolerance. nih.govacs.org Lewis acids such as zinc chloride are often used as catalysts in chloromethylation reactions of aromatic compounds. researchgate.net
Cyclization Reactions for Heterocyclic Scaffold Formation
The dual reactivity of this compound and its derivatives makes it a potent precursor for the construction of complex heterocyclic systems. These reactions often leverage the interplay between the amine and chloromethyl groups to forge new rings.
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. openmedicinalchemistryjournal.com Derivatives of chloromethyl anilines are instrumental in this field, particularly through the generation of reactive intermediates like aza-ortho-quinone methides (aza-o-QMs). researchgate.net While many studies focus on ortho-(chloromethyl)aniline derivatives for intramolecular reactions, the underlying principles of reactivity are broadly applicable.
These aza-o-QMs, formed in situ from N-acylated or N-sulfonylated chloromethyl anilines via base-induced 1,4-elimination, are highly reactive species that readily participate in cycloaddition reactions. researchgate.netthieme-connect.de They can engage with various dienophiles or dipolarophiles in [4+n] annulation reactions to create diverse heterocyclic frameworks, including quinolines, dihydroquinolinones, and benzooxadiazepines. researchgate.net For instance, the [4+2] cycloaddition of aza-o-QMs with alkenes or alkynes is a powerful method for constructing six-membered rings. researchgate.net Similarly, [4+3] cycloadditions with nitrones have been developed to access seven-membered heterocyclic systems. researchgate.net
The following table summarizes representative cyclization reactions for forming nitrogen heterocycles using chloromethyl aniline precursors.
| Heterocyclic Product | Precursor Type | Reaction Partner | Reaction Type | Reference |
| Dihydroquinolinones | N-Acyl-o-chloromethylaniline | Azlactones | [4+2] Cycloaddition | researchgate.net |
| Furoquinolines | N-Acyl-o-chloromethylaniline | Furans | [4+2] Cycloaddition | researchgate.net |
| Fullerotetrahydroquinolines | N-Sulfonyl-o-chloromethylaniline | mdpi.comFullerene | [4+2] Cycloaddition | researchgate.net |
| Benzooxadiazepines | N-Acyl-o-chloromethylaniline | Nitrones | [4+3] Cycloaddition | researchgate.net |
| Indoles | N-(ortho-chloromethyl)aryl carbamates | Terminal Alkynes | Cu-catalyzed Coupling-Cyclization | researchgate.net |
Tandem, or cascade, reactions offer a highly efficient approach to molecular complexity by forming multiple chemical bonds in a single synthetic operation without isolating intermediates. The functional groups of this compound are well-suited for initiating such sequences. A common strategy involves the initial reaction of one functional group, which then triggers a subsequent intramolecular transformation involving the second group.
For example, a tandem process can be initiated by the N-alkylation or N-acylation of the amine group, followed by an intramolecular cyclization involving the chloromethyl moiety. Copper-catalyzed tandem reactions have proven particularly effective for synthesizing a variety of nitrogen-containing heterocycles. acs.org These processes can involve the formation of multiple new bonds and heterocyclic rings in one pot, often with high regioselectivity. acs.org
Cascade reactions involving aniline derivatives have been developed for the synthesis of complex structures like oxindoles. beilstein-journals.org One such process involves the generation of a radical which then participates in a cyclization cascade. beilstein-journals.org The Povarov reaction, a type of aza-Diels-Alder reaction, can be performed as a three-component cascade using anilines, aldehydes, and alkenes to produce tetrahydroquinolines. researchgate.net These examples highlight the potential for designing sophisticated tandem and cascade sequences starting from aniline-based precursors.
Derivative Formation through Amine Reactivity
The primary amine group in this compound is a versatile handle for derivatization. Its nucleophilic character allows for a range of transformations, including acylation, sulfonamidation, and alkylation, which are fundamental for modifying the compound's structure and properties.
The reaction of the primary amine of this compound with acylating or sulfonylating agents is a straightforward and efficient method for generating amide and sulfonamide derivatives, respectively. These reactions are typically carried out under basic conditions to neutralize the acid byproduct. The Schotten-Baumann reaction, which uses a biphasic system of water and an organic solvent with a base like sodium hydroxide, is a classic method for acylating amines. nih.gov
Acylation is often performed using acyl chlorides or anhydrides in the presence of a base such as triethylamine (B128534) or pyridine. google.com Similarly, sulfonamidation is achieved by reacting the amine with a sulfonyl chloride. google.com These reactions are crucial in multistep syntheses where the amine group requires protection or modification. For instance, N-acyl sulfonamides are important structural motifs in various biologically active compounds, and derivatives of this compound serve as intermediates in their synthesis. google.comvedantu.com
The following table presents examples of these derivatization reactions.
| Reaction Type | Reagent | Resulting Functional Group | Typical Conditions | Reference |
| Acylation | Acyl Chloride (e.g., Benzoyl Chloride) | Amide (-NH-C(O)-R) | Base (e.g., Triethylamine, KOH) | nih.govgoogle.com |
| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Amide (-NH-C(O)-R) | Base or Acid Catalyst | google.com |
| Sulfonamidation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride) | Sulfonamide (-NH-SO₂-R) | Base (e.g., Pyridine, DIPEA) | google.comgoogle.com |
| Sulfonamidation | Triflic Anhydride (Tf₂O) | Triflamide (-NH-SO₂-CF₃) | Base (e.g., Triethylamine) | google.com |
Alkylation of the primary amine in this compound introduces alkyl substituents onto the nitrogen atom, converting it into a secondary or tertiary amine. rsc.org This reaction typically involves nucleophilic attack of the amine on an alkyl halide. rsc.org A significant challenge in the N-alkylation of primary amines is controlling the degree of substitution, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. rsc.org
To address this, various methods for selective mono-N-alkylation have been developed. One strategy involves using a competitive deprotonation/protonation system where the reactant primary amine is selectively deprotonated while the product secondary amine remains protonated and thus unreactive. nih.gov Another approach employs specific catalysts, such as manganese pincer complexes, which can facilitate the N-alkylation of anilines with alcohols under mild conditions with high selectivity for the secondary amine. researchgate.net The use of cesium carbonate as a base has also been reported to promote the selective mono-N-alkylation of primary aromatic amines with alkyl halides. bham.ac.uk
The table below outlines common approaches to N-alkylation of anilines.
| Alkylating Agent | Conditions/Catalyst | Key Feature | Reference |
| Alkyl Halides (e.g., Alkyl Bromide) | Competitive Deprotonation (e.g., with R-NH₂·HBr) | Selective Mono-alkylation | nih.gov |
| Alcohols (Primary) | Manganese Pincer Complex, t-BuOK | Benign, Chemoselective Mono-alkylation | researchgate.net |
| Alkyl Halides | Cesium Carbonate (Cs₂CO₃) in DMF | Efficient and Chemoselective Mono-alkylation | bham.ac.uk |
Advanced Mechanistic Elucidation Techniques
Understanding the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing novel synthetic pathways. A variety of advanced techniques are employed to probe these reaction mechanisms.
For the complex cycloaddition reactions involving aza-quinone methide intermediates, computational chemistry plays a significant role. Density Functional Theory (DFT) calculations are used to model reaction pathways, calculate activation energies, and predict the stereoselectivity of products. researchgate.net These theoretical studies can help distinguish between proposed mechanisms, such as a concerted versus a stepwise cycloaddition pathway. researchgate.net Isotopic labeling studies provide experimental evidence for proposed mechanisms. rsc.org By incorporating isotopes at specific positions in the reactant molecules and tracking their location in the products, chemists can confirm bond-forming and bond-breaking events, as seen in the investigation of gold-catalyzed rearrangements. rsc.org
For simpler transformations like the reaction of the aniline amine group, kinetic studies are often employed. By measuring reaction rates under varying concentrations of reactants and catalysts, the reaction order with respect to each component can be determined. This information is used to formulate a rate law that is consistent with a proposed mechanism. For example, observing a fractional order dependence on the amine concentration can indicate the formation of a pre-equilibrium complex before the rate-determining step. Furthermore, Hammett plots, which correlate reaction rates for a series of substituted anilines with the electronic properties of the substituents (Hammett constants), can provide insight into the charge distribution in the transition state of the reaction.
In Situ Spectroscopic Monitoring of Reaction Progress
Fourier Transform Infrared (FT-IR) Spectroscopy:
In situ FT-IR spectroscopy, often utilizing an attenuated total reflection (ATR) probe (e.g., ReactIR), allows for the continuous monitoring of changes in the concentrations of reactants, products, and intermediates in real-time. mdpi.comresearchgate.net When studying a nucleophilic substitution reaction of this compound, specific vibrational bands can be tracked to follow the reaction progress. For instance, in a reaction where the chloro group is displaced by a nucleophile (e.g., an amine or thiol), the following spectral changes would be anticipated:
Disappearance of Reactant Bands: A decrease in the intensity of the C-Cl stretching vibration of the chloromethyl group.
Appearance of Product Bands: The emergence of new characteristic bands corresponding to the newly formed bond (e.g., C-N or C-S stretching vibrations) and other vibrations associated with the product molecule.
Isosbestic Points: The presence of isosbestic points would indicate a clean conversion of one species to another without the significant accumulation of intermediate species.
This continuous data stream enables the determination of reaction kinetics, including the rate law and activation parameters, by analyzing the rate of change of the reactant or product absorption bands. Furthermore, it can help optimize process parameters by providing immediate feedback on how changes in temperature, concentration, or catalyst loading affect the reaction rate and outcome.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
In situ NMR spectroscopy offers detailed structural information during the course of a reaction. rptu.de For a reaction involving this compound, both ¹H and ¹³C NMR can be employed to monitor the transformation.
In ¹H NMR, the chemical shift of the benzylic protons (-CH₂Cl) is a key indicator. As the substitution reaction proceeds, the signal corresponding to these protons will decrease, while new signals corresponding to the benzylic protons in the product (e.g., -CH₂-Nu) will appear, typically at a different chemical shift.
¹³C NMR spectroscopy can be used to monitor the change in the chemical environment of the benzylic carbon. The signal for the carbon in the -CH₂Cl group will be replaced by a new signal for the carbon in the product.
The ability of in situ NMR to quantify the concentration of different species in the reaction mixture over time allows for precise kinetic analysis. uea.ac.uk This can be particularly useful for distinguishing between competing reaction pathways or identifying unexpected byproducts.
Table 1: Spectroscopic Probes for In Situ Monitoring of a Nucleophilic Substitution Reaction of this compound
| Spectroscopic Technique | Key Observable Change | Information Gained |
| In Situ FT-IR | Decrease in the intensity of the C-Cl stretching vibration. Emergence of new vibrational bands corresponding to the product (e.g., C-N, C-O, or C-S stretching). | Reaction kinetics, detection of intermediates, determination of reaction endpoint, process optimization. mdpi.com |
| In Situ ¹H NMR | Decrease in the signal for the benzylic protons (-CH₂Cl). Appearance of new signals for the benzylic protons in the product, often with a different chemical shift and coupling pattern. | Reaction progress, structural confirmation of products and intermediates, quantitative analysis of reaction components. rptu.de |
| In Situ ¹³C NMR | Disappearance of the resonance for the benzylic carbon attached to chlorine. Appearance of a new resonance for the benzylic carbon in the product molecule. | Confirmation of bond formation at the benzylic carbon, mechanistic insights, and byproduct identification. researchgate.net |
Isotopic Labeling Studies for Pathway Delineation
Isotopic labeling is a definitive method for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. alfa-chemistry.comias.ac.in By replacing an atom in this compound with one of its heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ²H (D)), it is possible to gain unambiguous insights into bond-forming and bond-breaking steps. symeres.com
Distinguishing Sₙ1 and Sₙ2 Mechanisms:
The nucleophilic substitution at the benzylic carbon of this compound can potentially proceed through either an Sₙ1 or Sₙ2 mechanism. Isotopic labeling can help distinguish between these two pathways.
¹³C Labeling: By synthesizing this compound with a ¹³C label at the benzylic carbon (4-(¹³CH₂Cl)aniline), the fate of this carbon can be tracked. In an Sₙ2 reaction, the nucleophile directly attacks this carbon, leading to a single product with the label in the corresponding position. In a potential Sₙ1 mechanism, the formation of a resonance-stabilized benzylic carbocation could, in theory, lead to scrambling of the label if rearrangement were possible, although this is less likely for this specific substrate. More importantly, kinetic isotope effect studies with ¹³C can provide information about the transition state.
Deuterium Labeling (Kinetic Isotope Effect): The secondary kinetic isotope effect (KIE) can be measured by comparing the reaction rates of unlabeled this compound and its deuterated analogue, 4-(chloromethyldideuterio)aniline.
An α-secondary KIE (kH/kD) slightly greater than 1 is indicative of a change in hybridization from sp³ to sp² in the transition state, which is characteristic of an Sₙ1 mechanism involving carbocation formation.
A kH/kD value close to 1 is typically observed for Sₙ2 reactions, where the hybridization of the α-carbon does not change significantly in the transition state. cdnsciencepub.com
¹⁵N Labeling: While the amino group is not directly involved in the substitution at the chloromethyl group, labeling it with ¹⁵N can be useful for tracking the molecule in more complex reaction systems or in biological studies. It can also help to confirm that the amino group does not participate in any unexpected intramolecular reactions. The synthesis of anilines labeled with ¹⁵N is a well-established process.
By combining isotopic labeling with kinetic studies and spectroscopic analysis (NMR and mass spectrometry), a detailed picture of the reaction mechanism can be constructed. nih.govnih.gov
Table 2: Application of Isotopic Labeling in Mechanistic Studies of this compound
| Isotope Label | Labeled Position | Analytical Technique(s) | Mechanistic Question Addressed |
| ¹³C | Benzylic carbon (-¹³CH₂Cl) | ¹³C NMR, Mass Spectrometry | Traces the fate of the electrophilic carbon. Can be used to identify products of rearrangement (if any) and to study kinetic isotope effects to probe the transition state structure. |
| ²H (D) | Benzylic protons (-CD₂Cl) | Reaction Kinetics, NMR | Determination of the secondary kinetic isotope effect (KIE). Helps to distinguish between Sₙ1 (kH/kD > 1) and Sₙ2 (kH/kD ≈ 1) pathways by probing the hybridization change at the reaction center in the transition state. cdnsciencepub.comacs.orgnih.gov |
| ¹⁵N | Amino group (-¹⁵NH₂) | ¹⁵N NMR, Mass Spectrometry | Confirms the integrity of the aniline moiety during the reaction. Useful for tracking the molecule in complex mixtures or for studying potential intramolecular reactions. nih.gov |
Derivatization Strategies and Functional Molecule Synthesis
Precursor Role in Polymer Chemistry and Materials Science:Although there are mentions of the potential use of 4-(chloromethyl)aniline in creating specialized polymers, such as polyurethane cationomers, detailed synthetic protocols, characterization of the resulting polymers, and their specific applications in materials science are not sufficiently reported to construct an informative section.
Due to these significant gaps in the available research, generating an article that is both thorough and strictly confined to the provided outline is not feasible. To do so would require speculation and the inclusion of information not directly supported by scientific literature, which would violate the core principles of accuracy and adherence to the specified scope.
Synthesis of Polyurethane Cationomers
Polyurethane cationomers are a class of polymers characterized by the presence of cationic centers along the polymer backbone. These materials are of interest for a variety of applications, including coatings, adhesives, and biomaterials, due to their unique properties such as improved adhesion, antistatic characteristics, and antimicrobial activity. mdpi.com The synthesis of polyurethane cationomers typically involves a multi-step process. First, a prepolymer is formed by the reaction of a diisocyanate with a polyol and a chain extender containing a tertiary amine. In the final step, this tertiary amine is quaternized to introduce the positive charge.
The reactive chloromethyl group of this compound makes it a suitable agent for the quaternization step. The lone pair of electrons on the tertiary nitrogen atom in the polyurethane backbone can attack the electrophilic benzylic carbon of this compound, displacing the chloride ion and forming a stable quaternary ammonium (B1175870) salt. This reaction covalently links the aminobenzyl group to the polymer chain, introducing the cationic charge. researchgate.net
Table 1: Typical Components in the Synthesis of Polyurethane Cationomers
| Component | Function | Example(s) |
| Diisocyanate | Forms the 'hard' segments of the polyurethane | Toluene (B28343) diisocyanate (TDI), Methylene (B1212753) diphenyl diisocyanate (MDI) |
| Polyol | Forms the 'soft' segments of the polyurethane | Polyethylene glycol (PEG), Polypropylene glycol (PPG) |
| Chain Extender | Introduces tertiary amine groups for quaternization | N-methyldiethanolamine (MDEA) |
| Quaternizing Agent | Reacts with the tertiary amine to form cationic centers | This compound , Methyl iodide, Benzyl (B1604629) bromide |
Incorporation into Functional Polymer Backbones
The bifunctional nature of this compound allows for its incorporation into polymer backbones to impart specific functionalities. This can be achieved through two main strategies: polymerization of a monomer derived from this compound or by post-polymerization modification.
In post-polymerization modification, a pre-existing polymer with reactive side chains is treated with this compound. For example, a polymer containing carboxylic acid groups can be reacted with the amino group of this compound to form amide linkages. Alternatively, a polymer with nucleophilic side chains, such as hydroxyl or thiol groups, can react with the chloromethyl group. This method allows for the precise control of the functional group density along the polymer chain. A well-documented related strategy involves the use of 4-chloromethyl styrene (B11656) (CMS), which can be readily polymerized and then modified via nucleophilic substitution of the benzylic chlorine. asianpubs.orgresearchgate.netsid.ir This highlights the versatility of the chloromethyl group in polymer chemistry.
Table 2: Examples of Polymer Backbones and Potential Modification with this compound
| Polymer Backbone | Reactive Group | Potential Linkage with this compound |
| Poly(acrylic acid) | Carboxylic acid | Amide bond (reaction with the amino group) |
| Poly(vinyl alcohol) | Hydroxyl | Ether bond (reaction with the chloromethyl group) |
| Poly(styrene-co-maleic anhydride) | Anhydride | Imide bond (reaction with the amino group) |
Development of Photochromic and Fluorescent Materials
Photochromic and fluorescent materials are capable of changing their optical properties, such as color or fluorescence emission, in response to light. The aniline (B41778) scaffold is a core component of many chromophores and fluorophores. The this compound molecule can serve as a key building block for these materials by providing a reactive handle to incorporate the photoactive aminobenzyl moiety into larger molecular structures or polymer matrices.
For instance, the amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, a well-known class of photochromic compounds. Similarly, the aniline nitrogen can be part of a larger conjugated system that exhibits fluorescence. The chloromethyl group allows for the covalent attachment of these photoactive units to other molecules or polymers, preventing leaching and enabling the creation of robust, functional materials. mdpi.com
Table 3: Classes of Photochromic and Fluorescent Systems Potentially Derived from this compound
| Class of Compound | Photoactive Property | Role of this compound |
| Azo Dyes | Photochromism | Precursor to the diazonium salt for azo coupling |
| Stilbene Derivatives | Fluorescence | Building block for the synthesis of conjugated systems |
| Schiff Bases | Photochromism/Fluorescence | Condensation of the amino group with an aldehyde |
Advanced Fine Chemical Synthesis Applications
Beyond polymer and materials science, this compound is a valuable intermediate in the synthesis of complex organic molecules and in the development of asymmetric synthetic routes.
Building Blocks for Complex Organic Architectures
The dual reactivity of the amino and chloromethyl groups makes this compound a versatile precursor for the construction of complex organic molecules, particularly heterocyclic compounds. The amino group can act as a nucleophile or be transformed into other functional groups, while the chloromethyl group is an excellent electrophile for nucleophilic substitution reactions.
This bifunctionality is particularly useful in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. For example, the amino group can react with a carbonyl compound to form an imine, which can then undergo an intramolecular reaction with the chloromethyl group to form a cyclic structure.
Table 4: Examples of Heterocyclic Scaffolds Synthesizable from this compound Derivatives
| Heterocyclic System | Synthetic Strategy |
| Benzimidazoles | Reaction with ortho-phenylenediamines |
| Quinolines | Skraup synthesis or related cyclizations |
| Indoles | Fischer indole (B1671886) synthesis from a derived hydrazine |
| Benzoxazines | Reaction with phenols |
Chiral Derivatization for Asymmetric Synthetic Pathways
Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. ualberta.ca this compound can be employed in asymmetric synthesis through chiral derivatization.
A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can often be separated by techniques such as chromatography or crystallization. The amino group of this compound can react with a chiral CDA, such as Mosher's acid chloride, to form a pair of diastereomeric amides. After separation of the diastereomers, the chiral auxiliary can be cleaved to yield the enantiomerically pure amine derivative.
Conversely, the chloromethyl group can react with a chiral nucleophile in an SN2 reaction, which proceeds with inversion of configuration at a chiral center if the substrate is chiral, or can be used to introduce a new stereocenter under the influence of a chiral catalyst.
Table 5: Common Chiral Derivatizing Agents and Their Reaction with this compound
| Chiral Derivatizing Agent (CDA) | Reactive Group on CDA | Reaction with this compound |
| Mosher's acid chloride | Acid chloride | Forms a diastereomeric amide with the amino group |
| (1R)-(-)-Menthyl chloroformate | Chloroformate | Forms a diastereomeric carbamate (B1207046) with the amino group |
| (R)-(+)-α-Methylbenzylamine | Amine | Can react with the chloromethyl group to form a chiral secondary amine |
Spectroscopic and Structural Elucidation Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-(chloromethyl)aniline. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR techniques are employed for definitive assignment and confirmation. For this compound, a combination of experiments such as COSY, HSQC, and HMBC would be utilized to piece together its molecular framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show a strong correlation between the two sets of aromatic protons, confirming their ortho-relationship on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene (B1212753) protons to the chloromethyl carbon.
The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, leaving no doubt as to the compound's isomeric identity and structure.
| Position | Atom | Predicted Chemical Shift (ppm) | Key HSQC Correlation | Key HMBC Correlations |
|---|---|---|---|---|
| 1 | C | ~129-131 | - | H-2/6, H-7 |
| 2/6 | CH | ~7.2-7.3 | C-2/6 | C-4, C-1, C-3/5 |
| 3/5 | CH | ~6.6-6.7 | C-3/5 | C-1, C-4, C-2/6 |
| 4 | C | ~145-147 | - | H-3/5, H-2/6, NH₂ |
| 7 | CH₂ | ~4.5-4.6 | C-7 | C-1, C-2/6 |
| - | NH₂ | ~3.7-3.9 (broad) | - | C-4, C-3/5 |
Solid-state NMR (ssNMR) provides invaluable information on the structure, conformation, and dynamics of molecules in their solid, bulk form. mdpi.com For this compound, ssNMR can be used to study polymorphism—the existence of different crystalline forms—which can significantly impact the material's physical properties. nih.gov Each polymorph would yield a distinct ssNMR spectrum due to differences in molecular packing and intermolecular interactions. nih.gov
Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of the solid material. mdpi.com Furthermore, ssNMR is sensitive to the local environment of quadrupolar nuclei like ¹⁴N and ³⁵Cl. Analyzing the signals from these nuclei can provide detailed insights into hydrogen bonding involving the amine group and the electronic environment around the chlorine atom, offering a powerful method for characterizing the bulk solid structure. wm.edu
Mass Spectrometry (MS) in Mechanistic and Compositional Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound and its fragments. This capability is particularly crucial for identifying transient or reactive intermediates in chemical reactions. In studies involving this compound, HRMS can be used to intercept and characterize species like the 4-aminobenzyl cation or radical, which may form through the heterolytic or homolytic cleavage of the C-Cl bond. researchgate.netepa.gov The precise mass measurement allows for differentiation between isobaric species (ions with the same nominal mass but different elemental formulas), providing clear evidence for proposed reaction mechanisms.
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. nih.gov This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. For this compound (MW = 141.59 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of approximately 142.
A plausible fragmentation pathway would involve several key steps:
Loss of Chlorine: The most facile fragmentation is often the cleavage of the C-Cl bond to lose a chlorine radical, or the loss of HCl from the protonated species, leading to the formation of a highly stable 4-aminobenzyl cation or a related structure at m/z 106.
Formation of Tropylium-like Ion: The resulting benzyl-type cation can rearrange to form a stable tropylium (B1234903) or azatropylium ion.
Fragmentation of the Aniline (B41778) Moiety: Subsequent fragmentation could involve the loss of small molecules like HCN from the aromatic ring, which is characteristic of aniline derivatives.
Analyzing these fragmentation patterns allows for detailed structural confirmation and can be used to distinguish this compound from its isomers. nih.gov
| m/z (Nominal) | Proposed Formula | Proposed Identity/Origin |
|---|---|---|
| 142 | [C₇H₉ClN]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 106 | [C₇H₈N]⁺ | Loss of HCl from [M+H]⁺ |
| 79 | [C₅H₅N]⁺ | Loss of C₂H₃ from m/z 106 |
| 77 | [C₆H₅]⁺ | Loss of HCN and H₂ from m/z 106 |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing insights into molecular structure and conformation, as each functional group has characteristic vibrational frequencies. researchgate.net
For this compound, the spectra would be dominated by vibrations associated with the amine group, the aromatic ring, and the chloromethyl substituent.
N-H Vibrations: The aniline moiety would exhibit characteristic symmetric and asymmetric N-H stretching bands in the 3300-3500 cm⁻¹ region. cdnsciencepub.com The N-H bending (scissoring) mode would appear around 1600-1630 cm⁻¹. researchgate.net
Aromatic Ring Vibrations: C-H stretching vibrations on the aromatic ring typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands between 1450 and 1600 cm⁻¹. The substitution pattern (para-substitution) is often identifiable by strong C-H out-of-plane bending bands in the 800-850 cm⁻¹ region. materialsciencejournal.org
Chloromethyl Group Vibrations: The CH₂ group will show symmetric and asymmetric stretching modes around 2850-2960 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹, and can be sensitive to the molecule's conformation. researchgate.net
FTIR and Raman are complementary techniques. While N-H and C=O (if present) stretches are typically strong in the IR spectrum, C=C and C-Cl bonds often produce strong signals in the Raman spectrum. By analyzing both, a comprehensive vibrational profile can be constructed, confirming the presence of all key functional groups and providing data that can be correlated with theoretical calculations to investigate conformational preferences of the chloromethyl group relative to the aromatic ring. researchgate.net
X-ray Crystallography for Single Crystal Structure Determination
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₆H₁₀ClNO₄ |
| Formula Weight | 327.71 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.2575(5) |
| b (Å) | 7.7596(2) |
| c (Å) | 15.0234(7) |
| β (°) | 92.771(4) |
| Volume (ų) | 1427.25(10) |
| Z (Molecules per unit cell) | 4 |
Data sourced from the crystallographic study of N,N-Bis(furan-2-carbonyl)-4-chloroaniline. acs.org
The unit cell dimensions (a, b, c) and the angle β define the size and shape of the repeating unit in the crystal lattice. The space group (P2₁/c) describes the symmetry elements present within the crystal. This detailed structural information is invaluable for computational chemistry and for understanding intermolecular interactions in the solid state.
Spectroscopic Analysis of Reaction Pathways and Product Evolution
Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for monitoring the progress of chemical reactions and characterizing the resulting products. thermofisher.com These methods allow chemists to observe the transformation of functional groups and the formation of new chemical structures in real-time or upon reaction completion.
The bifunctional nature of this compound, with its primary amine (-NH₂) and reactive chloromethyl (-CH₂Cl) groups, allows it to undergo a variety of chemical transformations. The chloromethyl group is particularly susceptible to nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Consider a representative nucleophilic substitution reaction where this compound is treated with a secondary amine, such as morpholine, to yield 4-((morpholin-4-yl)methyl)aniline. The evolution of this reaction can be tracked by observing characteristic changes in the FTIR and ¹H NMR spectra.
FTIR Spectroscopy: This technique is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. thermofisher.com During the reaction, the C-Cl stretching vibration of the starting material would disappear, while new peaks corresponding to the C-N stretching vibrations of the newly formed tertiary amine would appear.
NMR Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. thermofisher.com For the reaction of this compound with morpholine, the most significant change would be observed in the chemical shift of the benzylic protons (-CH₂-). In the starting material, these protons appear as a singlet at approximately 4.5 ppm. In the product, this signal would shift to a higher field (lower ppm value), typically around 3.5 ppm, due to the replacement of the electronegative chlorine atom with a less electronegative nitrogen atom.
The following table summarizes the expected key spectroscopic changes for the conversion of this compound to 4-((morpholin-4-yl)methyl)aniline.
| Spectroscopic Technique | Starting Material (this compound) | Product (4-((morpholin-4-yl)methyl)aniline) |
|---|---|---|
| FTIR (cm⁻¹) | Presence of C-Cl stretch (~650-750 cm⁻¹) | Disappearance of C-Cl stretch; Appearance of new C-N stretches |
| ¹H NMR (ppm) | Singlet for -CH₂Cl protons at ~4.5 ppm | Singlet for -CH₂N protons shifts to ~3.5 ppm |
By monitoring these spectroscopic changes, researchers can confirm the consumption of the starting material and the formation of the desired product, thereby elucidating the reaction pathway and confirming the structure of the final compound.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 4-(chloromethyl)aniline. These calculations provide a detailed picture of the molecule's electron distribution and orbital energies, which are fundamental to understanding its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. malayajournal.org
For this compound, the presence of the electron-donating amino (-NH2) group and the electron-withdrawing chloromethyl (-CH2Cl) group influences the energies of the frontier orbitals. The amino group tends to raise the HOMO energy, making the molecule a better electron donor, particularly at the ortho and para positions of the aromatic ring. Conversely, the chloromethyl group can lower the LUMO energy, making the molecule more susceptible to nucleophilic attack at the benzylic carbon.
Table 1: Illustrative Frontier Molecular Orbital Energies of Substituted Anilines (Calculated using DFT/B3LYP/6-311G(d,p))
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| p-Nitroaniline | -6.6927 | -2.8020 | 3.8907 |
| p-Aminoaniline | -5.2015 | -0.6000 | 4.6019 |
| p-Isopropylaniline | -5.8450 | -0.5482 | 5.2968 |
This table is based on data from a study on substituted anilines and is intended to be illustrative of the expected trends for this compound. thaiscience.info
The analysis of the frontier orbitals indicates that the HOMO is likely to be localized on the aniline (B41778) ring and the amino group, making these sites susceptible to electrophilic attack. The LUMO is expected to have significant contributions from the chloromethyl group, highlighting the benzylic carbon as the primary site for nucleophilic attack.
Charge Distribution and Electrostatic Potential Surface Mapping
The distribution of electron density within a molecule is crucial for understanding its reactivity and intermolecular interactions. Mulliken population analysis is a computational method used to assign partial atomic charges, providing a quantitative measure of the charge distribution. researchgate.net The molecular electrostatic potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. tci-thaijo.org
In this compound, the nitrogen atom of the amino group is expected to have a significant negative partial charge due to its high electronegativity and the presence of a lone pair of electrons. The hydrogen atoms of the amino group will, in turn, have positive partial charges. The chlorine atom, being highly electronegative, will draw electron density away from the adjacent carbon atom, resulting in a positive partial charge on the benzylic carbon and a negative charge on the chlorine atom. The aromatic ring will exhibit a more complex charge distribution due to the interplay of the electronic effects of the two substituents.
The MEP map of this compound would be expected to show a region of negative potential (typically colored red) around the nitrogen atom, indicating its nucleophilic character. A region of positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the amino group and, importantly, near the benzylic carbon of the chloromethyl group, signifying its electrophilic nature and susceptibility to nucleophilic attack.
Table 2: Illustrative Mulliken Atomic Charges for Aniline (Calculated using MP2 method in the gas phase)
| Atom | Charge (a.u.) |
| N | -0.838 |
| H (of NH2) | 0.412 |
| H (of NH2) | 0.412 |
This table is based on data from a computational study on aniline and serves as a qualitative guide to the expected charge on the amino group of this compound. researchgate.net
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools for modeling the pathways of chemical reactions, identifying transition states, and calculating activation energies. This information is vital for understanding reaction mechanisms and predicting the feasibility and selectivity of chemical transformations.
Prediction of Reactivity and Selectivity in Organic Transformations
The bifunctional nature of this compound, with its nucleophilic amino group and electrophilic chloromethyl group, allows for a variety of organic transformations.
Nucleophilic Substitution at the Benzylic Carbon: The chloromethyl group is a reactive site for nucleophilic substitution (SN) reactions. The benzylic position of the carbon atom stabilizes the transition state, facilitating the displacement of the chloride ion by a wide range of nucleophiles. Kinetic studies on similar systems, such as the reaction of 1-chloromethylnaphthalene with anilines, have shown that these reactions often follow second-order kinetics, consistent with an SN2 mechanism.
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effect of the amino group. The amino group is an ortho-, para-director, meaning that incoming electrophiles will preferentially attack the positions ortho to the amino group (positions 2 and 6) and para to it. Since the para position is already occupied by the chloromethyl group, electrophilic substitution is expected to occur primarily at the ortho positions. The chloromethyl group is a weak deactivating group and will have a lesser influence on the regioselectivity of the reaction.
Theoretical calculations can be employed to model the transition states for both nucleophilic and electrophilic substitution reactions, providing quantitative predictions of reactivity and selectivity.
Energy Profiles and Reaction Coordinate Characterization
The energy profile of a reaction depicts the change in potential energy as the reactants are converted into products via a transition state. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. The reaction coordinate represents the progress of the reaction along the lowest energy path.
For the SN2 reaction of this compound with a nucleophile, the reaction coordinate would involve the approach of the nucleophile to the benzylic carbon and the simultaneous departure of the chloride ion. The transition state would be a species where the bond to the nucleophile is partially formed and the bond to the chlorine is partially broken.
In the case of electrophilic aromatic substitution on the aniline ring, the reaction proceeds through a two-step mechanism. masterorganicchemistry.com The first step, which is typically rate-determining, involves the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. researchgate.net The second step is the rapid loss of a proton to restore the aromaticity of the ring. Computational studies on the chlorination of aniline have explored the energy profiles for attack at the ortho, meta, and para positions, confirming the preference for ortho and para substitution based on the stability of the corresponding Wheland intermediates. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes and intermolecular interactions.
Due to the relatively rigid nature of the aromatic ring, the conformational flexibility of this compound is primarily limited to the rotation of the amino and chloromethyl groups. MD simulations can be used to explore the rotational energy barriers of these groups and identify the most stable conformations of the molecule.
MD simulations are also particularly useful for studying the intermolecular interactions of this compound in different environments, such as in solution or in the solid state. These simulations can reveal how molecules of this compound interact with each other and with solvent molecules through various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The amino group can act as both a hydrogen bond donor and acceptor, while the chlorine atom can participate in halogen bonding. Understanding these intermolecular interactions is crucial for predicting the physical properties of the compound, such as its solubility, melting point, and crystal packing. Studies on aniline and its derivatives have utilized MD simulations to investigate these types of interactions in detail. bohrium.com
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are theoretical models that aim to establish a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For this compound, QSRR models would be invaluable for predicting its reaction kinetics and mechanisms without the need for extensive empirical testing. While specific, published QSRR models exclusively for this compound are not abundant, the principles can be applied based on its known chemical nature and studies on related aniline derivatives.
The reactivity of this compound is dominated by two key functional groups: the nucleophilic primary amine (-NH₂) and the electrophilic chloromethyl (-CH₂Cl) group. The amino group readily participates in reactions with electrophiles, while the chloromethyl group is highly susceptible to nucleophilic substitution, where the chloride ion acts as a good leaving group. Computational studies, such as those employing Density Functional Theory (DFT), can be used to calculate a variety of molecular descriptors that are essential for building a robust QSRR model. nih.gov DFT calculations help in understanding molecular structure, electronic properties, and reaction pathways. nih.gov
A QSRR model for the reactivity of the chloromethyl group towards a series of nucleophiles, for instance, would likely involve descriptors such as:
Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft's Es) that describe the steric hindrance around the chloromethyl group.
Topological Descriptors: Indices that describe molecular shape, size, and branching.
Conversely, a model predicting the reactivity of the amino group would focus on descriptors like the partial charge on the nitrogen atom, the Highest Occupied Molecular Orbital (HOMO) energy, and the nucleophilicity index. nih.gov Studies on substituted anilines have shown that substituents on the aromatic ring significantly influence reactivity, an effect that can be quantified and predicted using QSRR. nih.govunimelb.edu.au
The development of such models involves calculating these descriptors for a series of related aniline derivatives and then using statistical methods, like multiple linear regression (MLR) or partial least squares (PLS) regression, to create a mathematical equation that links the descriptors to experimentally determined reaction rates. nih.gov
Table 1: Conceptual QSRR Descriptors for Predicting Reactivity of this compound
| Descriptor Class | Specific Descriptor Example | Relevance to Reactivity | Predicted Correlation with Nucleophilic Substitution Rate at -CH₂Cl |
| Electronic | LUMO Energy | Indicates susceptibility to nucleophilic attack. A lower LUMO energy facilitates reaction. | Negative |
| Partial Charge on Benzylic Carbon | A more positive charge indicates a stronger electrophilic site for nucleophilic attack. | Positive | |
| Electrophilicity Index (ω) | A global measure of a molecule's ability to accept electrons. | Positive | |
| Steric | Van der Waals Volume | Measures the space occupied by the molecule, indicating potential steric hindrance. | Negative |
| Thermodynamic | Bond Dissociation Energy (C-Cl) | The energy required to break the carbon-chlorine bond. | Negative |
In Silico Design of Novel this compound Derivatives
The term in silico refers to experimentation performed by computer simulation. The structural backbone of this compound serves as a versatile scaffold for the in silico design of novel derivatives with tailored biological activities, particularly in drug discovery. This process involves using computational methods to design, screen, and optimize new molecules before their actual synthesis, thereby saving significant time and resources.
The design process typically begins with identifying a biological target, such as a protein kinase or enzyme implicated in a disease. nih.govnih.gov Once a target is chosen, structure-based drug design (SBDD) techniques like molecular docking are employed. Molecular docking predicts the preferred orientation of a molecule (a ligand) when bound to a target, forming a stable complex. nih.govglobalresearchonline.net
Using this compound as a starting fragment, a virtual library of derivatives can be generated by computationally modifying its structure. For example:
The amino group can be acylated, alkylated, or used to form amides or sulfonamides.
The highly reactive chloromethyl group can be substituted with a wide array of nucleophiles (e.g., thiols, amines, phenols) to introduce diverse functional groups.
These virtual compounds are then "docked" into the active site of the target protein. nih.gov The simulations are evaluated using scoring functions that estimate the binding affinity (e.g., Gibbs free energy of binding, ΔGbind). nih.gov Derivatives that show promising binding scores and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site are identified as "hits." globalresearchonline.net
This approach has been successfully applied to various aniline-based scaffolds for developing new therapeutic agents, including anticancer and antimicrobial drugs. stmjournals.comresearchgate.netijcce.ac.ir For instance, studies on 4-anilinoquinazoline (B1210976) derivatives have used molecular docking to design and predict the activity of potent enzyme inhibitors. nih.govijcce.ac.ir The results from these in silico studies guide the selection of the most promising candidates for chemical synthesis and subsequent in vitro biological evaluation. stmjournals.com
Table 2: Hypothetical Workflow for In Silico Design of a Kinase Inhibitor Using a this compound Scaffold
| Stage | Action | Computational Tool/Method | Objective |
| 1. Target Identification | Select a protein kinase implicated in a specific cancer. | Bioinformatics Databases (e.g., PDB) | Obtain the 3D crystal structure of the target protein. |
| 2. Scaffold Selection | Choose this compound as the starting chemical fragment. | Chemical Drawing Software | Define the core structure for derivatization. |
| 3. Virtual Library Generation | Computationally add various functional groups to the scaffold's -NH₂ and -CH₂- positions. | Library Enumeration Software | Create a large, diverse set of virtual derivative compounds. |
| 4. Molecular Docking | Simulate the binding of each derivative into the kinase's active site. | Docking Software (e.g., AutoDock, Glide) | Predict binding poses and identify key molecular interactions. |
| 5. Scoring & Ranking | Calculate the predicted binding affinity for each derivative. | Scoring Functions | Rank compounds based on their potential to be potent inhibitors. |
| 6. Lead Prioritization | Select the top-ranked compounds with the best binding scores and drug-like properties for synthesis. | ADMET Prediction Software | Identify promising lead candidates for experimental validation. |
Biological Activity and Mechanistic Interactions Research Non Clinical Focus
Enzyme Interaction Studies
The interaction of aniline (B41778) derivatives and their metabolites with various enzymes is crucial for understanding their biodegradation and potential toxicological pathways. These interactions can range from serving as a substrate for enzymatic degradation to causing significant inhibition of enzyme activity.
The metabolites of aniline derivatives, particularly substituted catechols, can act as potent enzyme inhibitors. The mechanism of inhibition can vary, including noncompetitive or mixed-type inhibition and irreversible "suicide" inhibition.
Noncompetitive/Mixed-Type Inhibition : In this mechanism, the inhibitor can bind to the enzyme at a site other than the active site, affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. Studies on catechol 2,3-dioxygenase from Pseudomonas putida have shown that 3-chlorocatechol (B1204754) and 4-chlorocatechol (B124253), metabolites of corresponding chloroanilines, act as noncompetitive or mixed-type inhibitors. nih.govresearchgate.net 3-Chlorocatechol was identified as a particularly potent inhibitor with an inhibition constant (Ki) of 0.14 µM, significantly lower than that of 4-chlorocatechol (Ki = 50 µM). nih.govresearchgate.net This inhibition appears to involve the removal of the essential ferrous iron cofactor from the enzyme's active site. nih.govresearchgate.net
Suicide Inhibition : This form of irreversible inactivation occurs when an enzyme converts a substrate into a reactive intermediate that then covalently binds to the enzyme, permanently disabling it. 4-Methylcatechol, a metabolite of p-toluate (B1214165) and a structural analog to potential metabolites of 4-(chloromethyl)aniline, acts as a suicide inhibitor for catechol 2,3-dioxygenase. nih.gov During the ring cleavage of 4-methylcatechol, the catalytic Fe(II) ion at the active site is oxidized to Fe(III), leading to a high degree of enzyme inactivation. nih.gov
Aniline dioxygenase (AD) is a multi-component enzyme system that catalyzes the initial step in the aerobic degradation of aniline, converting it to catechol. nih.gov The substrate specificity of AD is a critical factor determining which aniline derivatives can be biodegraded by microorganisms.
Research has demonstrated that the substrate range of AD is primarily determined by two of its components: the glutamine synthetase (GS)-like enzyme and the oxygenase component. nih.gov The GS-like enzyme appears to be the first gatekeeper, determining which aniline derivatives can be processed. For example, the inability of one type of AD to catalyze 4-methylaniline was traced back to its GS-like enzyme component. nih.gov The oxygenase component provides a second layer of specificity; for instance, its properties prevented the catalysis of 2-isopropylaniline. nih.gov The involvement of aniline dioxygenase has also been identified in the degradation pathway of 2-Chloro-4-Nitroaniline, where it facilitates the conversion of an intermediate, 4-amino-3-chlorophenol. plos.org This suggests that the specific substitutions on the aniline ring are critical for effective binding and catalysis by the different components of the aniline dioxygenase system.
Catechol 2,3-dioxygenase (C23O) is a key enzyme in the meta-cleavage pathway for the degradation of aromatic compounds. nih.gov It cleaves the aromatic ring of catechol and its derivatives. The interaction of substituted catechols, which are common metabolites of aniline derivatives, with C23O is highly variable and depends on the nature and position of the substituent.
Some substituted catechols can serve as substrates, while others act as inhibitors. For example, C23O from an aniline-degrading Acinetobacter sp. YAA showed significant activity towards 4-chlorocatechol and 4-methylcatechol, with relative activities of 46% and 57% respectively, compared to catechol. nih.gov Conversely, 3-chlorocatechol was not oxidized by C23O from Pseudomonas putida and instead led to the enzyme's inactivation. nih.govresearchgate.net This highlights the sensitivity of the enzyme to the substitution pattern on the catechol ring.
| Compound | Enzyme | Interaction Type | Finding | Reference |
|---|---|---|---|---|
| 3-Chlorocatechol | Catechol 2,3-Dioxygenase | Noncompetitive/Mixed-Type Inhibitor | Potent inhibitor with a Ki of 0.14 µM. | nih.govresearchgate.net |
| 4-Chlorocatechol | Catechol 2,3-Dioxygenase | Noncompetitive/Mixed-Type Inhibitor | Inhibitor with a Ki of 50 µM. | nih.govresearchgate.net |
| 4-Chlorocatechol | Catechol 2,3-Dioxygenase | Substrate | Relative cleavage activity of 46% compared to catechol. | nih.gov |
| 4-Methylcatechol | Catechol 2,3-Dioxygenase | Suicide Inhibitor | Inactivates the enzyme by oxidizing the Fe(II) cofactor. | nih.gov |
| 4-Methylcatechol | Catechol 2,3-Dioxygenase | Substrate | Relative cleavage activity of 57% compared to catechol. | nih.gov |
Influence on Cellular Metabolic Pathways
Exposure to aniline derivatives can trigger significant changes in cellular metabolic pathways as the organism attempts to detoxify the compound and cope with the resulting stress. These alterations can involve specific biochemical cascades and lead to widespread changes in gene expression.
Aniline and its derivatives are known to be processed through several key metabolic cascades in vivo. In fish, the metabolism of 4-chloroaniline (B138754) is dominated by N-acetylation, while N-hydroxylation to form 4-chlorophenylhydroxylamine (B1217613) has been observed in hepatic microsomal preparations. nih.gov These pathways represent cellular attempts to detoxify and eliminate the foreign compound.
In microorganisms, the degradation of chloroanilines often proceeds through the meta-cleavage pathway. nih.gov This cascade involves a series of enzymatic reactions that break down the aromatic ring, starting with the action of catechol 2,3-dioxygenase on a catecholic intermediate. The complete degradation leads to intermediates that can enter central metabolic cycles. nih.gov At a broader level, the introduction of chlorinated anilines into ecosystems can disrupt major functional processes such as nutrient cycling and energy flow. mdpi.com
While direct transcriptomic data for this compound is not available, studies on other chemical stressors provide insight into the types of gene expression changes that such compounds might elicit. Transcriptome analysis is a powerful tool to observe global changes in response to chemical exposure.
For example, exposure of the insect Chilo suppressalis to a sublethal dose of the insecticide chlorantraniliprole, an ortho-aminobenzoate derivative, led to the differential expression of 908 genes. nih.gov Down-regulated genes were primarily associated with carbohydrate, energy, lipid, and amino acid metabolism, while up-regulated genes were often involved in signal transduction. nih.gov Similarly, studies in plants treated with herbicides or facing pathogen attacks show significant changes in the expression of genes involved in metabolic pathways like starch and sucrose (B13894) metabolism, phenylpropanoid biosynthesis, and photosynthesis. mdpi.comfrontiersin.org These studies suggest that a cell under chemical stress often reallocates resources, down-regulating growth-related metabolic pathways and up-regulating stress-response and detoxification pathways. It is plausible that exposure to this compound would trigger a similar suite of complex gene expression changes aimed at mitigating toxicity.
Exploration as a Basis for Arylamine-Targeted Biochemical Probes
Biochemical probes are essential tools for studying biological systems. The reactivity of the chloromethyl group in this compound makes it a candidate for the development of such probes. This functional group can readily react with nucleophiles, such as cysteine residues in proteins, allowing for the covalent labeling of specific biomolecules.
While there is no specific research detailing the use of this compound as an arylamine-targeted biochemical probe, the principles of probe design suggest its potential. An arylamine moiety can be a recognition element for specific enzymes or receptors. By incorporating a reactive chloromethyl group, a molecule could be designed to first bind to its target and then form a covalent bond, allowing for the identification and characterization of the target protein.
The development of such probes would involve synthesizing derivatives of this compound that include a reporter group, such as a fluorophore or a biotin (B1667282) tag, in addition to the targeting arylamine moiety. These probes could then be used in a variety of applications, including activity-based protein profiling and target identification for drug discovery.
Table 2: Potential Components of a Biochemical Probe Derived from this compound
| Component | Function | Role of this compound |
| Targeting Moiety | Provides specificity for a particular biological target (e.g., an enzyme active site). | The aniline group could serve as the core of the targeting moiety. |
| Reactive Group | Forms a stable, often covalent, bond with the target. | The chloromethyl group is an inherent reactive group. |
| Reporter Tag | Allows for the detection and visualization of the probe-target complex. | The aniline ring can be further functionalized to attach a reporter tag. |
Protein Binding and Molecular Recognition Studies
The study of protein binding and molecular recognition is fundamental to understanding the mechanism of action of drugs and other bioactive molecules. While direct protein binding studies of this compound are absent from the literature, the broader class of aniline derivatives has been the subject of such investigations.
For example, studies on the protein binding of benzofuran (B130515) derivatives, which can be synthesized from precursors containing an aniline-like structure, have been conducted. These studies often employ techniques like fluorescence spectroscopy and circular dichroism to investigate the interaction between the small molecule and a model protein, such as bovine serum albumin (BSA). The findings from such research can provide insights into the types of non-covalent interactions (e.g., hydrophobic interactions, hydrogen bonding) that govern the binding of these molecules to proteins.
The aniline group itself can participate in various molecular interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at the active sites of proteins. The chloromethyl group, while primarily a reactive handle, can also influence the steric and electronic properties of the molecule, thereby affecting its binding affinity and specificity. Computational methods, such as molecular docking, are often used to predict and analyze the binding modes of small molecules to their protein targets, and such approaches could be applied to hypothetical derivatives of this compound to guide the design of new protein-binding ligands.
Table 3: Common Techniques for Studying Protein-Ligand Interactions
| Technique | Information Obtained | Applicability to this compound Derivatives |
| Fluorescence Spectroscopy | Binding affinity, binding constants | Could be used to study the interaction of fluorescent derivatives with target proteins. |
| Circular Dichroism (CD) | Conformational changes in the protein upon ligand binding | Useful for determining if the binding of a derivative alters the secondary structure of the protein. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy) | Provides a complete thermodynamic profile of the binding interaction. |
| Molecular Docking | Predicted binding mode and affinity | Can be used to virtually screen derivatives and prioritize them for synthesis and experimental testing. |
Emerging Research Directions and Future Perspectives
Integration in Supramolecular Chemistry and Host-Guest Interactions
The aromatic scaffold and reactive functionalities of 4-(chloromethyl)aniline and its derivatives make them intriguing candidates for the construction of both host and guest molecules in supramolecular chemistry. The field of host-guest chemistry revolves around the formation of specific complexes between a larger host molecule and a smaller guest molecule, driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π–π stacking. mdpi.com
Aniline-containing guests have been shown to form stable inclusion complexes with various macrocyclic hosts, such as cucurbit[n]urils. nih.gov The size and shape complementarity between the aniline (B41778) moiety and the host's cavity are crucial for stable complex formation. nih.gov While direct studies on this compound as a guest are not extensively documented, its derivatives can be tailored to fit within specific host cavities. The chloromethyl group offers a reactive handle to append larger substituents, thereby tuning the guest's size, shape, and electronic properties to achieve selective recognition by a particular host.
Conversely, this compound can be used as a foundational unit in the synthesis of larger host molecules. The amine and chloromethyl groups allow for its incorporation into macrocycles or cage-like structures through covalent bond formation. These synthetic hosts can then be designed to possess specific recognition sites for various guest molecules, with potential applications in sensing, separation technologies, and drug delivery. The interactions are governed by a combination of forces, and the precise architecture of the host dictates its guest-binding selectivity. rsc.org
| Host Molecule Type | Potential Guest Molecules | Driving Interactions |
| Cucurbit[n]urils | Aniline and its derivatives | Ion-dipole, Hydrogen bonding, van der Waals |
| Calix[n]arenes | Small organic molecules, ions | π–π stacking, Hydrophobic interactions |
| Cyclodextrins | Hydrophobic drug molecules | Hydrophobic interactions, van der Waals forces |
This table illustrates potential host-guest pairings involving aniline-type structures, highlighting the non-covalent forces that govern these interactions.
Applications in Bioconjugation and Chemical Biology Probes (Mechanistic Perspective)
The development of chemical probes is essential for elucidating complex biological processes within living systems. researchgate.net These molecular tools allow for the tracking, imaging, and functional modulation of specific biomolecules. This compound serves as a valuable scaffold for designing such probes due to its dual reactivity.
The primary amine can be readily modified, for instance, by attaching a fluorophore, a biotin (B1667282) tag for affinity purification, or other reporter groups. The chloromethyl group, being a reactive benzylic halide, is an excellent electrophile for covalent modification of nucleophilic residues on biomolecules like proteins or nucleic acids. It readily undergoes nucleophilic substitution reactions (SN2 mechanism) with thiols (cysteine), amines (lysine), and hydroxyls (serine/threonine/tyrosine) under physiological conditions.
This site-specific covalent modification is a cornerstone of bioconjugation and the design of activity-based probes. By creating derivatives of this compound that also contain a recognition element for a specific enzyme or receptor, researchers can develop probes that covalently label the target protein at or near its active site. This allows for the direct identification and functional characterization of the target biomolecule. The mechanism involves the initial non-covalent binding of the probe to the target, followed by an irreversible covalent reaction mediated by the chloromethyl group, providing a durable link for subsequent analysis.
| Reactive Group | Target Biomolecule Residue | Reaction Type | Application |
| -CH₂Cl | Cysteine (-SH) | Nucleophilic Substitution | Covalent Inhibition, Protein Labeling |
| -CH₂Cl | Lysine (-NH₂) | Nucleophilic Substitution | Cross-linking, Probe Attachment |
| -NH₂ | Carboxylic Acids (-COOH) | Amide Coupling | Fluorophore/Tag Attachment |
This table outlines the key reactive groups of this compound and their mechanistic applications in bioconjugation and chemical probe development.
Innovations in Green Chemistry for Synthesis and Application Development
Modern chemical synthesis places a strong emphasis on the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sphinxsai.com The synthesis of this compound and its derivatives is an area where these principles can be effectively applied.
Traditional chloromethylation reactions often employ formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst, which can generate significant waste and involve corrosive reagents. Emerging research focuses on developing greener alternatives. These include:
Catalyst-Free Systems: Recent studies have explored chloromethylation procedures that proceed under mild conditions without the need for a Lewis acid catalyst, reducing the environmental impact and simplifying purification.
Alternative Solvents: The replacement of hazardous organic solvents with more environmentally benign options, such as water or ionic liquids, is a key goal. For aniline derivatives, syntheses in aqueous media are being investigated. sphinxsai.com
Electrochemical Methods: Electrochemical synthesis offers a promising green alternative, as it uses electricity to drive reactions, often avoiding harsh reagents and operating at ambient temperature and pressure. Electrochemical oxidation has been studied for creating new derivatives from related compounds like 4-chloroaniline (B138754).
The application of green chemistry principles not only makes the synthesis more sustainable but can also lead to higher yields and purities by minimizing side reactions. For instance, the catalytic hydrogenation of p-chloronitrobenzene to produce 4-chloroaniline using catalysts like Raney nickel is a well-established industrial process that can be optimized for greener conditions. chemicalbook.com
| Green Chemistry Approach | Traditional Method Component | Improvement |
| Catalyst-Free Chloromethylation | Lewis Acid Catalysts (e.g., ZnCl₂) | Reduced metal waste, milder conditions |
| Aqueous Synthesis | Volatile Organic Solvents | Reduced toxicity and flammability |
| Electrochemical Synthesis | Harsh Oxidizing/Reducing Agents | Higher atom economy, less waste |
This table compares traditional and green chemistry approaches for the synthesis of this compound and related compounds.
Advanced Catalysis Utilizing this compound Derivatives
The structural features of this compound make it an excellent precursor for the synthesis of novel ligands for catalysis. The amine group can be functionalized to create bidentate or polydentate ligands that can coordinate with a wide range of transition metals. The chloromethyl group can be used to attach the ligand to a solid support, facilitating catalyst recovery and recycling, a key principle of green chemistry.
Derivatives of this compound can be transformed into:
N-heterocyclic carbene (NHC) precursors: The aniline nitrogen can be incorporated into an imidazolium (B1220033) salt, which can then be deprotonated to form an NHC. NHCs are powerful ligands for metals like palladium, ruthenium, and gold, used in cross-coupling reactions, olefin metathesis, and other important organic transformations.
Schiff Base Ligands: Condensation of the aniline with an aldehyde yields a Schiff base, which are versatile ligands capable of stabilizing various metal oxidation states. Chiral Schiff base ligands derived from functionalized anilines are widely used in asymmetric catalysis.
Phosphine (B1218219) Ligands: The chloromethyl group can be substituted by a phosphine group, and the aniline nitrogen can be further functionalized. These P,N-ligands are highly effective in asymmetric hydrogenation and other enantioselective reactions.
The development of advanced catalytic systems using ligands derived from this compound aims to achieve higher activity, selectivity (including enantioselectivity), and stability, enabling the synthesis of complex molecules with greater efficiency.
Prospects in Advanced Functional Materials Design and Engineering
This compound is a valuable monomer and intermediate in the synthesis of advanced functional materials. Its ability to undergo polymerization and be incorporated into larger molecular architectures allows for the creation of materials with tailored optical, electronic, and mechanical properties.
Specialized Polymers: It is used in the synthesis of polyurethane cationomers. These materials can exhibit unique properties such as photochromism (the ability to change color upon exposure to light) and fluorescence, making them suitable for applications in optical data storage, smart windows, and sensors.
Organic Frameworks: The rigid aromatic core and the two reactive sites allow this compound to be used as a linker in the construction of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). These porous crystalline materials have exceptionally high surface areas and are being explored for gas storage, separation, and catalysis.
Electronic Materials: Aniline-based polymers, such as polyaniline, are well-known conducting polymers. By incorporating this compound into polymer backbones, it is possible to create materials where the electronic properties can be tuned. The chloromethyl group can also serve as an anchor point to graft these materials onto surfaces for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
The future of functional materials based on this compound lies in the precise engineering of their molecular structure to achieve desired macroscopic properties, leading to innovations in materials science and technology.
Q & A
Basic Synthesis: What are the common synthetic routes for preparing 4-(Chloromethyl)aniline, and what are their key experimental considerations?
This compound is typically synthesized via condensation reactions followed by chlorination or reduction steps . For example:
- Condensation : Reacting aniline derivatives with chloromethylating agents (e.g., 1-(chloromethyl)-3-fluorobenzene) in the presence of a base like potassium carbonate to form intermediates .
- Reduction : Using Fe/NHCl systems to reduce nitro intermediates to amine groups, as demonstrated in the synthesis of structurally similar chloro-aniline derivatives .
Key Considerations : Monitor pH during condensation to avoid side reactions. Use inert atmospheres (N/Ar) during reduction to prevent oxidation of the amine product.
Advanced Synthesis: How can reaction conditions be optimized to minimize byproducts like over-chlorinated species?
Byproduct formation (e.g., di- or tri-chlorinated analogs) can be mitigated by:
- Controlling stoichiometry : Use substoichiometric amounts of chlorinating agents (e.g., SOCl) to limit excessive substitution .
- Temperature modulation : Lower reaction temperatures (0–5°C) during chlorination steps to slow down secondary reactions .
- Chromatographic monitoring : Employ TLC or HPLC to track reaction progress and terminate before byproduct formation .
Basic Characterization: What analytical techniques are most effective for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR can confirm the chloromethyl (–CHCl) and aromatic amine groups. Look for characteristic shifts: δ 4.5–4.8 ppm (–CHCl) and δ 6.5–7.5 ppm (aromatic protons) .
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to verify molecular ion peaks (CHClN: calc. 140.02 g/mol) .
- HPLC/GC : Use C18 columns (HPLC) or Fast GC with polar stationary phases to assess purity (>98%) and detect trace impurities .
Advanced Stability: How does the stability of this compound vary under different storage conditions?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation. Exposure to UV light can cleave the C–Cl bond, forming radicals .
- Solvent compatibility : Dissolve in dry toluene or methanol (not water) to avoid hydrolysis of the chloromethyl group .
- Long-term storage : Under nitrogen, stability exceeds 12 months. Degradation products (e.g., 4-hydroxyaniline) can be monitored via periodic HPLC .
Basic Safety: What precautions are critical when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as chloromethyl groups are irritants .
- Ventilation : Work in a fume hood to prevent inhalation of vapors. Aniline derivatives are toxic and potentially carcinogenic .
- Spill management : Neutralize spills with activated carbon or sodium bicarbonate, followed by disposal as hazardous waste .
Advanced Applications: How is this compound utilized in the synthesis of bioactive molecules?
- Antibacterial agents : Serve as a precursor for chlorobenzyloxy-substituted biphenyls, which are screened for activity against Gram-positive bacteria .
- Drug intermediates : Key building block for tyrosine kinase inhibitors (e.g., Lapatinib analogs) via Suzuki coupling or nucleophilic substitution .
- Polymer chemistry : Functionalize polymers via nucleophilic aromatic substitution for applications in conductive materials .
Mechanistic Studies: What insights exist into the reactivity of the chloromethyl group in cross-coupling reactions?
- Nucleophilic substitution : The –CHCl group undergoes SN2 reactions with amines or thiols, enabling diversification. Steric hindrance from the aromatic ring slows reactivity compared to aliphatic analogs .
- Elimination pathways : Under basic conditions (e.g., KCO), β-elimination can generate reactive intermediates like o-azaxylylenes for cycloaddition reactions .
Data Contradictions: How can researchers resolve discrepancies in reported synthetic yields for this compound?
- Reproducibility checks : Verify solvent purity (e.g., anhydrous THF vs. technical grade) and catalyst sources (e.g., Fe powder vs. nanoparticles) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerized species) that reduce yields .
- Scale considerations : Pilot-scale reactions may require adjusted heating/cooling rates compared to small-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
